molecular formula C25H21N3O4S B2751174 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 326881-99-6

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2751174
CAS No.: 326881-99-6
M. Wt: 459.52
InChI Key: QKSXMJKGLJMCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 5 of the triazole ring and a 4-methoxyphenyl-substituted ethanone group linked via a thioether bridge. The structural complexity of this molecule combines a triazole core—known for its bioactivity in medicinal chemistry—with a benzodioxin ring system, which contributes to enhanced π-π stacking interactions and metabolic stability. Such derivatives are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities due to their ability to mimic peptide bonds or interact with biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c1-30-19-13-11-17(12-14-19)20(29)16-33-25-27-26-24(28(25)18-7-3-2-4-8-18)23-15-31-21-9-5-6-10-22(21)32-23/h2-14,23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSXMJKGLJMCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a novel synthetic derivative known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O3SC_{22}H_{20}N_4O_3S, with a molecular weight of approximately 420.49 g/mol. Its structure includes a triazole ring, a dihydrobenzo[d][1,4]dioxin moiety, and a methoxyphenyl group, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential activity against various pathogens. For instance, studies on related triazole derivatives have shown effectiveness against bacteria and fungi, making this compound a candidate for further investigation in antimicrobial applications .

Anticancer Properties

Triazole derivatives are also recognized for their anticancer potential. The compound's structure may interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that similar compounds can inhibit key enzymes and pathways associated with tumor growth .

The proposed mechanism involves inhibition of certain enzymes or receptors that are critical for cellular processes in pathogens or cancer cells. For example, compounds with similar structures have been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a role in cell survival and apoptosis .

Case Studies

  • In Vitro Studies : A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Activity : Another investigation focused on the effects of triazole compounds on cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialTriazole derivativesInhibition of bacterial and fungal growth
AnticancerSimilar triazolesInduction of apoptosis in cancer cells
Enzyme InhibitionJNK inhibitorsModulation of survival pathways

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains. The incorporation of the dioxin moiety may enhance these properties due to its ability to interact with microbial cell membranes.

Anticancer Properties

Several studies have evaluated the anticancer potential of related compounds. For example, triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may also exhibit cytotoxic effects against different cancer cell lines, warranting further investigation into its mechanism of action.

Anti-inflammatory Effects

Compounds similar to 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone have been studied for their anti-inflammatory properties. In silico docking studies suggest that such compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase.

Study 1: Antimicrobial Evaluation

A series of triazole derivatives were synthesized and tested against common bacterial pathogens. The results indicated that compounds with similar structural features to 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Study 2: Anticancer Activity Screening

In vitro studies involving the National Cancer Institute's (NCI) 60 cancer cell line screening revealed promising cytotoxicity for compounds related to the target molecule. The mechanism was linked to the induction of apoptosis in specific cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares structural motifs with several triazole-based derivatives, but distinct substituents define its uniqueness:

Compound Core Structure Substituents Key Feature
Target Compound 1,2,4-Triazole 5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl), 4-phenyl, thio-linked 4-methoxyphenyl Benzodioxin enhances aromatic interactions; methoxy improves lipophilicity
2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone 1,2,4-Triazole 5-(3,4-Dimethoxyphenyl), 4-phenyl, thio-linked 4-methoxyphenyl Dimethoxy groups increase electron density but reduce metabolic stability
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazol-3-one 4-(4-Ethoxyphenyl), 5-(4-methoxyphenyl) Ethoxy group introduces steric bulk, potentially reducing binding affinity
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one 1,2,4-Triazol-5(4H)-one 4-(Dihydrobenzodioxin), 3-(5-nitrothiazolylthio) Nitrothiazole adds redox activity; lacks ethanone moiety

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~461.5 g/mol) is heavier than simpler triazole derivatives (e.g., : 461.53 g/mol; : 379.37 g/mol) due to the benzodioxin and methoxyphenyl groups.
  • Lipophilicity (logP) : The 4-methoxyphenyl group increases logP compared to unsubstituted phenyl analogs, enhancing membrane permeability but possibly reducing aqueous solubility .
  • Solubility : Benzodioxin-containing derivatives typically exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor aqueous solubility, necessitating formulation optimization .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The benzodioxin ring improves target selectivity in enzyme inhibition assays compared to simpler aryl groups, likely due to enhanced hydrophobic interactions .
  • Similarity Analysis : Tanimoto coefficients (using binary fingerprints) indicate moderate similarity (0.65–0.72) between the target compound and dimethoxy/ethoxy analogs, highlighting the benzodioxin group’s unique contribution .
  • Computational Modeling : Graph isomorphism networks (GINs) predict distinct binding modes for the target compound versus analogs, aligning with experimental IC₅₀ differences in kinase assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.